molecular formula C17H22Cl2O3 B3025180 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-90-6

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025180
CAS No.: 898756-90-6
M. Wt: 345.3 g/mol
InChI Key: YWTXTEWIMMQILD-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22Cl2O3. It is characterized by the presence of two chlorine atoms and a dioxane ring attached to a valerophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The dioxane ring and chlorine atoms contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Similar in structure but with different substituents on the aromatic ring.

    2’,6’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Differing in the position of chlorine atoms on the aromatic ring.

Uniqueness

2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the dioxane ring also imparts distinct steric and electronic properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTXTEWIMMQILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646053
Record name 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-90-6
Record name 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 6
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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